molecular formula C₂₃H₃₁N₅O₆S B1156947 Propargylthioureidobenzyl NOTA

Propargylthioureidobenzyl NOTA

Cat. No.: B1156947
M. Wt: 505.59
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Macrocyclic Chelators in Radiopharmaceutical Design

Macrocyclic chelators are large, ring-shaped molecules that encase a metal ion within their structure. This class of chelators is of paramount importance in radiopharmaceutical design due to the high thermodynamic stability and kinetic inertness of their metal complexes. nih.gov The rigid, pre-organized structure of macrocycles leads to a well-defined cavity that can selectively bind specific metal ions, minimizing the risk of the radiometal dissociating in vivo. nih.gov This stability is crucial to prevent the accumulation of free radionuclides in non-target tissues, which could lead to toxicity and poor imaging quality. wikipedia.org

Overview of NOTA (1,4,7-Triazacyclononane-N,N',N''-triacetic Acid) Derivatives in Medical Research

Among the various macrocyclic chelators, 1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA) has emerged as a versatile and highly effective platform for radiopharmaceutical development. nih.gov NOTA and its derivatives are particularly well-suited for chelating a range of medically relevant radiometals, including gallium-68 (B1239309) (⁶⁸Ga) for PET imaging and copper-64 (⁶⁴Cu) for both PET imaging and therapy. nih.govsusupport.com The NOTA framework provides a high-affinity binding site for these trivalent metal ions. nih.gov

Researchers have extensively modified the NOTA scaffold to create bifunctional chelators. These derivatives possess both a metal-chelating moiety and a reactive functional group for covalent attachment to biomolecules like peptides, antibodies, or small molecules. nih.gov This bioconjugation capability allows for the creation of targeted radiopharmaceuticals that can home in on specific disease markers. nih.gov

Rationale for Propargylthioureidobenzyl NOTA: Design Principles for Bioconjugation and Radiometal Chelation

The design of this compound is a prime example of rational chemical engineering in radiopharmaceutical science. This specific bifunctional chelator incorporates two distinct functionalities to achieve efficient and versatile bioconjugation while maintaining robust radiometal chelation.

The core of the molecule is the NOTA macrocycle, which ensures stable complexation of the radiometal. The "thioureidobenzyl" component refers to a linker containing a thiourea (B124793) bond formed from an isothiocyanate group, specifically S-2-(4-isothiocyanatobenzyl)-NOTA (p-SCN-Bn-NOTA). This linkage provides a stable and efficient method for attaching the chelator to primary amine groups on biomolecules. susupport.com

The "propargyl" group is an alkyne functional group that enables "click chemistry," a set of powerful, reliable, and selective reactions. rsc.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction that allows for the efficient and specific conjugation of the propargyl-functionalized NOTA to a biomolecule that has been modified to contain an azide (B81097) group. rsc.orgscience.gov This method offers an alternative and highly specific conjugation strategy.

Therefore, the design of this compound provides a dual-functional chelator. It offers the established stability of the NOTA macrocycle for radiometal binding and presents two powerful options for bioconjugation: the thioureidobenzyl linker for reaction with amines and the propargyl group for click chemistry with azides. This versatility allows for a broader range of potential applications in the development of targeted radiopharmaceuticals.

Properties

Molecular Formula

C₂₃H₃₁N₅O₆S

Molecular Weight

505.59

Origin of Product

United States

Synthesis and Derivatization of Propargylthioureidobenzyl Nota

General Synthetic Strategies for NOTA Core Modification

The modification of the NOTA core is a critical step in the synthesis of bifunctional chelators. The primary goal is to introduce a reactive functional group that can serve as a handle for further derivatization without compromising the chelating properties of the macrocycle. A common strategy involves the functionalization of one of the acetate (B1210297) arms or the macrocyclic backbone.

For the synthesis of benzyl-functionalized NOTA derivatives, a prevalent precursor is p-aminobenzyl-NOTA or p-isothiocyanatobenzyl-NOTA. The synthesis of these precursors often starts with the alkylation of the triazacyclononane ring with protected haloacetic acid derivatives, followed by the introduction of the benzyl (B1604629) group. The functional group on the benzyl moiety (e.g., a nitro group) can then be converted to an amine or an isothiocyanate, providing a reactive site for subsequent coupling reactions. These synthetic routes are designed to be efficient and scalable, allowing for the production of a variety of functionalized NOTA platforms.

Targeted Synthesis of the Propargylthioureidobenzyl Moiety

The propargylthioureidobenzyl moiety provides the crucial terminal alkyne functionality for click chemistry. The synthesis of this component typically involves the formation of a thiourea (B124793) bond between a benzyl isothiocyanate and propargylamine (B41283).

The synthesis of propargyl isothiocyanate itself can be achieved from propargylamine through various methods, including the use of thiophosgene (B130339) or other less hazardous reagents. Alternatively, and more commonly for the synthesis of the target compound, a benzylamine (B48309) derivative is first converted to a benzyl isothiocyanate. This is often accomplished by reacting p-aminobenzyl alcohol with thiophosgene or a thiophosgene equivalent, followed by conversion of the alcohol to a more reactive leaving group for subsequent attachment to the NOTA macrocycle.

A more direct approach for the synthesis of the complete Propargylthioureidobenzyl NOTA involves the reaction of a pre-formed p-isothiocyanatobenzyl-NOTA with propargylamine. This reaction is typically a straightforward nucleophilic addition of the primary amine of propargylamine to the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage. This reaction is generally high-yielding and can be carried out under mild conditions.

Coupling Methodologies for this compound Ligand Construction

The final step in the synthesis of this compound is the covalent linkage of the propargylthioureidobenzyl moiety to the NOTA macrocycle. As mentioned previously, a highly efficient method involves the use of a NOTA derivative already functionalized with a reactive group.

Specifically, the reaction between p-isothiocyanatobenzyl-NOTA (p-SCN-Bn-NOTA) and propargylamine is a direct and widely applicable coupling methodology. mdpi.com This reaction proceeds via the nucleophilic attack of the amino group of propargylamine on the isothiocyanate group of the NOTA derivative. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) and may be facilitated by the addition of a non-nucleophilic base. The formation of the thiourea bond is generally robust and results in the final this compound ligand in good yield.

This synthetic strategy offers the advantage of modularity, where different alkynyl amines could be reacted with the isothiocyanate-functionalized NOTA to generate a library of chelators with varying linker lengths and properties.

Advanced Spectroscopic Characterization Techniques for Structural Verification of this compound

The structural verification of the synthesized this compound is paramount to ensure its purity and confirm its chemical identity. A combination of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the NOTA macrocycle, the benzyl group, the methylene (B1212753) group adjacent to the thiourea, and the terminal alkyne proton. The integration of these signals would confirm the relative number of protons in each part of the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the acetate arms, the carbons of the NOTA ring, the aromatic carbons of the benzyl group, the thiourea carbon (C=S), and the sp-hybridized carbons of the alkyne.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Assignment δ (ppm)
NOTA macrocycle protons2.5 - 3.5
Acetate CH₂ protons3.0 - 4.0
Benzyl CH₂ proton~4.5
Aromatic protons7.0 - 7.5
Propargyl CH₂ protons~4.2
Terminal alkyne proton~2.5
NH protons (thiourea)7.5 - 9.0
COOH protons10.0 - 12.0

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact molecular weight of the compound. The measured mass should correspond to the calculated mass of the molecular formula of this compound (C₂₃H₃₁N₅O₆S). The isotopic pattern, particularly for sulfur, can further aid in confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Functional Group Characteristic Vibrational Frequency (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (broad)
C-H stretch (alkyne, terminal)~3300
N-H stretch (thiourea)3100 - 3500
C=O stretch (carboxylic acid)1700 - 1730
C=S stretch (thiourea)1000 - 1250
C≡C stretch (alkyne)2100 - 2260

By combining the data from these spectroscopic techniques, the unambiguous structural confirmation of this compound can be achieved, ensuring its suitability for subsequent applications in radiolabeling and bioconjugation.

Coordination Chemistry of Propargylthioureidobenzyl Nota Metal Complexes

Thermodynamics of Radiometal Complexation with Propargylthioureidobenzyl NOTA

Quantitative data on the thermodynamic stability of metal complexes with this compound are not present in published research.

There are no available studies that report the determination of stability constants or conditional stability for complexes of this compound with any radiometal.

While the NOTA backbone is known to form highly stable complexes with trivalent metals, specific research detailing how the propargylthioureidobenzyl functional group influences the metal ion binding affinity of the parent NOTA structure has not been published.

Kinetics of Radiometal Chelation by this compound

Kinetic studies detailing the rates of complex formation and the stability of these complexes in biological environments are not available in the scientific literature.

No published data exists on the rates of complex formation between this compound and relevant radiometals.

There is no available research that investigates the resistance of this compound metal complexes to transchelation in biological media such as human serum.

Structural Elucidation of Metal-Propargylthioureidobenzyl NOTA Complexes

Structural data, such as that obtained from X-ray crystallography or NMR spectroscopy, for metal complexes of this compound are not available in the current body of scientific literature.

Investigation of Coordination Geometry and Coordination Number

The coordination number and geometry of metal complexes involving NOTA-based ligands are crucial determinants of their stability and in vivo performance. For this compound, the coordination environment is primarily established by the NOTA framework.

The most common coordination number for metals complexed with NOTA and its derivatives is six. csbsju.edu This leads to a typically octahedral geometry, which is a highly stable arrangement for many transition metal and radiometal ions. wikipedia.orglibretexts.org X-ray crystallography studies of the gallium(III)-NOTA complex have confirmed this octahedral coordination. researchgate.net In this structure, the gallium ion is encapsulated within the NOTA cavity, coordinated by the three nitrogen atoms of the macrocyclic ring and three oxygen atoms from the carboxylate pendant arms. researchgate.net This arrangement results in the formation of multiple five-membered chelate rings, which contributes to the high thermodynamic stability and kinetic inertness of the complex with minimal strain. researchgate.netresearchgate.net

The compactness of the 1,4,7-triazacyclononane (B1209588) ring and the efficient positioning of the acetate (B1210297) arms create a pre-organized cavity that is particularly well-suited for trivalent metal ions like Ga³⁺. researchgate.net This "size-match" selectivity is a key factor in the exceptional stability of Ga-NOTA complexes. rsc.org While an octahedral geometry is predominant, slight distortions can occur depending on the specific metal ion and its electronic configuration. researchgate.net The coordination preference of a metal can also be influenced by its oxidation state. wikipedia.org

Table 1: Common Coordination Geometries for Metal Complexes

Coordination NumberGeometry
2Linear
3Trigonal Planar
4Tetrahedral or Square Planar
5Trigonal Bipyramidal or Square Pyramidal
6Octahedral

This table presents common coordination geometries based on the number of ligands, with octahedral being the most relevant for NOTA-based complexes. csbsju.edu

Advanced Analytical Techniques for Metal Complex Characterization

A suite of advanced analytical techniques is employed to thoroughly characterize the structure and purity of this compound metal complexes. These methods provide critical insights into the coordination environment and the integrity of the final radiolabeled compound.

X-ray Crystallography: This is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org For NOTA-metal complexes, single-crystal X-ray diffraction provides unambiguous evidence of the coordination geometry, bond lengths, and bond angles. researchgate.netresearchgate.net This technique was instrumental in confirming the octahedral coordination of Ga(III) within the NOTA framework. researchgate.net The process involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern to calculate a map of electron density. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. ¹H NMR chemical shifts of the NOTA ligand are sensitive to the presence of a coordinated metal ion. acs.org Changes in these chemical shifts upon complexation provide information about the binding of the metal and the conformational changes in the ligand.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the complex and confirm its elemental composition. It is a crucial tool for verifying the successful formation of the desired metal-ligand species.

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the complex, which helps to confirm its empirical formula.

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can be used to identify the coordination of the carboxylate groups to the metal ion by observing shifts in their characteristic vibrational frequencies. UV-Vis spectroscopy can be useful for studying the electronic properties of complexes with certain transition metals.

Thermochemical Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the thermal stability of the metal chelates.

Computational Chemistry Approaches to this compound Coordination

Computational chemistry provides invaluable theoretical insights into the coordination properties of chelators like this compound, complementing experimental findings. These methods allow for the detailed study of metal-ligand interactions and the prediction of complex stability.

Density Functional Theory (DFT) Studies of Metal-Ligand Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It has been successfully applied to study the complexation of various metal ions with the NOTA chelator. acs.orgukzn.ac.zasemanticscholar.org

DFT calculations can accurately predict the geometries of metal-NOTA complexes, which are in good agreement with experimental data from X-ray crystallography. rsc.orgacs.org These studies confirm that the NOTA ligand coordinates to metals like Ga³⁺, Cu²⁺, Sc³⁺, and In³⁺ in a hexadentate fashion, leading to an octahedral coordination sphere. acs.org

Furthermore, DFT allows for the calculation of key thermodynamic parameters that govern complex stability. Chelation interaction energies, Gibbs free energies, and entropies in solution can be determined, providing a ranking of the stability of different metal-NOTA complexes. acs.org For instance, theoretical studies have affirmed that Ga³⁺ forms one of the most stable complexes with NOTA among commonly used radiometals, which is a critical factor for its use in radiopharmaceuticals. acs.org

Analysis of the frontier molecular orbitals (HOMO and LUMO) and natural atomic charges reveals the nature of the metal-ligand bonding, including the extent of charge transfer between the NOTA ligand and the metal ion. acs.orgresearchgate.net Second-order perturbation theory analysis within the Natural Bond Orbital (NBO) framework can also be used to investigate the donor-acceptor interactions and quantify the strength of the coordination bonds. researchgate.net

Table 2: DFT-Calculated Properties of Metal-NOTA Complexes

Metal IonPredicted GeometryKey Finding
Ga³⁺OctahedralHighest stability among common radiometals acs.org
Cu²⁺OctahedralLeast stable among the studied radiometals (Ga³⁺, Sc³⁺, In³⁺) acs.org
Sc³⁺OctahedralStable complex formation acs.org
In³⁺OctahedralStable complex formation acs.org
Fe³⁺OctahedralDetailed analysis of interatomic surfaces and molecular volumes rsc.org

This table summarizes findings from various DFT studies on NOTA complexes, highlighting the consistent prediction of octahedral geometry and providing insights into relative stabilities.

Molecular Dynamics Simulations for Complex Stability Predictions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and stability of metal complexes in solution.

While specific MD studies on this compound were not found, the methodology is increasingly applied to understand the behavior of metal-containing systems. For example, MD simulations combined with machine learning potentials are being used to explore the coordination and diffusion of metal atoms in liquid gallium alloys. rsc.org This approach could be adapted to study the stability of NOTA-gallium complexes by simulating their behavior under various conditions and over extended timescales. Such simulations can help in the rational design of even more stable and selective chelators for future applications.

Radiolabeling Strategies and Performance of Propargylthioureidobenzyl Nota

Radiochemistry with Positron Emitting Radionuclides

The NOTA chelator is well-suited for complexing several medically relevant positron-emitting radionuclides, including the metallic ions Copper-64 (⁶⁴Cu) and Gallium-68 (B1239309) (⁶⁸Ga), as well as the [¹⁸F]AlF complex, which acts as a pseudo-radiometal.

The NOTA macrocycle is considered an excellent chelator for Copper-64, forming a highly stable six-coordinate complex. nih.gov This stability is crucial for preventing the in vivo release of ⁶⁴Cu, which can lead to undesirable uptake in non-target tissues like the liver. nih.gov Radiolabeling of NOTA-conjugated molecules with ⁶⁴Cu is typically efficient and can be performed under mild conditions.

Key characteristics of ⁶⁴Cu chelation with NOTA-based compounds include:

Reaction Conditions: Labeling is often achieved rapidly at room temperature or with gentle heating (e.g., 37°C) in a buffered aqueous solution, typically with a pH range of 5.5 to 7.5. semanticscholar.org

Kinetics: The complexation is generally fast, often completing within 15-30 minutes, which is advantageous given the 12.7-hour half-life of ⁶⁴Cu. mdpi.com

Stability: The resulting ⁶⁴Cu-NOTA complexes exhibit exceptional kinetic inertness and stability in human serum, with minimal dissociation observed over 48 hours. unirioja.es This makes NOTA superior to other chelators like DOTA for ⁶⁴Cu applications. nih.gov

Table 1: Representative Radiolabeling Conditions for NOTA Derivatives with ⁶⁴Cu This table presents typical data for NOTA-based conjugates as specific data for Propargylthioureidobenzyl NOTA is not available in published literature.

ParameterValue/RangeSource
Precursor Amount 1-10 nmolGeneral Practice
pH 5.5 - 7.5 semanticscholar.org
Temperature Room Temperature - 40°C unirioja.es
Reaction Time 15 - 30 min mdpi.com
Radiochemical Yield >95% unirioja.es

NOTA is considered the "gold standard" chelator for Gallium-68 due to its ability to form a highly stable complex with the Ga³⁺ ion under mild conditions. nih.gov The small cavity size of the NOTA macrocycle is ideally suited for the ionic radius of Ga³⁺, contributing to the high thermodynamic stability (log K = 31.1) and kinetic inertness of the resulting complex. uni-mainz.de

Key aspects of ⁶⁸Ga labeling with NOTA derivatives include:

Reaction Conditions: One of the major advantages of NOTA is its ability to be labeled with ⁶⁸Ga at room temperature, although gentle heating (e.g., 95°C) for a short duration (5-10 minutes) is often used in automated synthesis modules to ensure rapid and quantitative yields. mdpi.com

pH Sensitivity: The optimal pH for ⁶⁸Ga-NOTA chelation is typically between 3.5 and 6.5. mdpi.com

Labeling Efficiency: NOTA-based chelators consistently achieve high radiochemical yields (>95%) with ⁶⁸Ga, often with very small amounts of precursor (1-10 nmol), facilitating the production of tracers with high specific activity.

Table 2: Representative Radiolabeling Conditions for NOTA Derivatives with ⁶⁸Ga This table presents typical data for NOTA-based conjugates as specific data for this compound is not available in published literature.

ParameterValue/RangeSource
Precursor Amount 1 - 10 nmol
pH 3.5 - 5.5 mdpi.com
Temperature Room Temperature - 95°C
Reaction Time 5 - 15 min
Radiochemical Yield >95%

The use of the Aluminum-Fluoride-18 ([¹⁸F]AlF) complex allows for the convenient labeling of chelator-bearing molecules with the most widely used PET isotope, Fluorine-18 (t½ ≈ 110 min). nih.gov The [¹⁸F]AlF²⁺ cation can be complexed by the NOTA core in a one-step aqueous procedure. nih.gov This method combines the favorable decay characteristics of ¹⁸F with the straightforward chemistry of radiometal chelation. uni-mainz.de

Key features of this labeling strategy are:

Reaction Conditions: Unlike with ⁶⁴Cu and ⁶⁸Ga, the chelation of [¹⁸F]AlF with NOTA typically requires heating at elevated temperatures, often between 100°C and 120°C, to achieve efficient yields.

Yields: Radiochemical yields can vary significantly depending on the specific molecule being labeled, but optimized procedures can achieve good to excellent results. uni-mainz.de

Stability: The resulting Al¹⁸F-NOTA complexes are generally stable under physiological conditions, with no significant in vivo defluorination or bone uptake observed. The presence of co-solvents like ethanol can sometimes improve radiochemical conversion. uni-mainz.de

Optimization of Radiochemical Purity and Yield

Achieving high radiochemical purity (RCP) and yield is paramount for the clinical utility of any radiopharmaceutical. For this compound conjugates, optimization involves controlling several key parameters:

pH Control: The pH of the reaction mixture is critical. For ⁶⁸Ga, a weakly acidic buffer (e.g., acetate (B1210297) or HEPES) is required to ensure the Ga³⁺ is available for chelation. For ⁶⁴Cu, a slightly wider pH range is tolerated.

Precursor Concentration: The amount of the NOTA-conjugated precursor must be optimized to ensure high labeling efficiency without compromising specific activity.

Temperature and Time: While ⁶⁸Ga and ⁶⁴Cu labeling can proceed at room temperature, applying heat can significantly shorten reaction times and drive the reaction to completion, which is particularly important in automated synthesis platforms. For [¹⁸F]AlF, high temperatures are a prerequisite for efficient labeling.

Prevention of Radiolysis: When working with high starting activities of radionuclides like ⁶⁸Ga, radiolysis (the decomposition of the tracer by radiation) can occur, reducing RCP. The addition of radical scavengers, such as ethanol or ascorbic acid, to the formulation can effectively prevent this degradation and maintain the stability of the final product. nih.gov

Purification: After labeling, the crude product is typically purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove unchelated radionuclide and hydrophilic impurities, ensuring a high RCP (>98%) for the final product.

Specific Activity Considerations in Radiopharmaceutical Synthesis with this compound

Specific activity (SA), defined as the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol), is a critical quality attribute for radiopharmaceuticals targeting receptors that are present in low concentrations. High SA is necessary to avoid saturation of the target receptors with non-radioactive ("cold") compound, which would block the binding of the radiolabeled version and degrade image quality.

Factors influencing the specific activity of a this compound-based tracer include:

High Labeling Efficiency: The highly efficient chelation provided by the NOTA core for ⁶⁸Ga and ⁶⁴Cu allows for the use of very small quantities of the precursor molecule, which directly translates to higher specific activity. unirioja.es

Purity of the Radionuclide: The presence of competing metal ion impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the radionuclide preparation can compete with the desired radiometal for the NOTA chelator, thereby reducing the achievable specific activity. mdpi.com

Minimizing Cold Mass Contamination: All reagents, vials, and tubing used in the synthesis must be free of trace metal contaminants. The mass of the "cold" stable isotope (e.g., natural gallium) in the generator eluate or radionuclide production batch also contributes to the total mass and can lower the SA.

Due to its superior labeling characteristics, NOTA allows for the routine production of ⁶⁸Ga-labeled peptides with SA values significantly higher than those achieved with other chelators like DOTA, often reaching the range of 5,000 GBq/µmol. This capability is a major advantage for developing potent and sensitive PET imaging agents.

Bioconjugation Methodologies for Propargylthioureidobenzyl Nota

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylthioureidobenzyl NOTA

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for conjugating this compound to azide-modified biomolecules. nih.govnih.gov This reaction involves the [3+2] cycloaddition between the terminal alkyne of the this compound and an azide (B81097) on a target molecule, catalyzed by a Cu(I) species. The result is a stable 1,4-disubstituted 1,2,3-triazole ring that covalently links the NOTA chelator to the biomolecule. nih.gov

The reaction is typically carried out in aqueous buffers at or near room temperature, conditions which are amenable to sensitive biological molecules. A reducing agent, such as sodium ascorbate, is often required to maintain copper in its active Cu(I) oxidation state. researchgate.net Ligands can also be used to stabilize the copper catalyst and protect the biomolecules from potential damage.

Detailed Research Findings:

While specific studies detailing the CuAAC reaction of this compound are not widely available, the methodology is well-established for analogous propargyl-functionalized chelators. Research on similar compounds demonstrates high radiochemical yields and purity under mild conditions. nih.gov The efficiency of the CuAAC reaction allows for the reliable conjugation of the chelator to a variety of azide-functionalized molecules, including peptides and small molecule vectors, for applications in radiopharmaceutical development.

ParameterTypical ConditionPurpose
ReactantsThis compound, Azide-modified biomoleculeFormation of the triazole linkage
CatalystCuSO₄/Sodium Ascorbate or other Cu(I) sourceTo catalyze the cycloaddition reaction
SolventAqueous buffers (e.g., PBS, pH 7.4)To maintain the integrity of the biomolecule
TemperatureRoom TemperatureTo prevent denaturation of the biomolecule
Reaction Time30-60 minutesTo ensure complete reaction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of click chemistry that is particularly advantageous for in vivo applications or when working with biological systems where copper toxicity is a concern. vulcanchem.com This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. mdpi.com To employ SPAAC, either the this compound would need to be derivatized to incorporate a strained alkyne, or more commonly, the biomolecule of interest is functionalized with the strained alkyne to react with an azide-modified NOTA scaffold. However, for the purpose of this article focusing on the propargyl group, the discussion will center on its potential, albeit less common, role in SPAAC-related strategies, or the use of SPAAC as an alternative where the propargyl group is replaced.

The reaction proceeds rapidly under physiological conditions, offering excellent bioorthogonality. The primary advantage of SPAAC is the elimination of the need for a cytotoxic copper catalyst, making it highly suitable for the modification of living cells or for pre-targeting strategies in vivo.

Detailed Research Findings:

Research has demonstrated the successful use of SPAAC in radiolabeling, where a DBCO-conjugated peptide is reacted with an azide-bearing chelator. mdpi.com These studies have shown high radiochemical yields and stability of the resulting conjugate. The modularity of this approach allows for the pre-functionalization of a targeting molecule with a strained alkyne, which can then be "clicked" to an azide-modified chelator at a later stage. This is particularly useful in multi-step syntheses of complex radiopharmaceuticals.

ParameterTypical ConditionAdvantage over CuAAC
ReactantsStrained alkyne (e.g., DBCO-biomolecule), Azide-NOTA derivativeCopper-free, bioorthogonal
CatalystNoneAvoids copper toxicity
SolventAqueous buffers (e.g., PBS, pH 7.4)Highly biocompatible
TemperaturePhysiological temperature (37 °C) or Room TemperatureSuitable for in vivo applications
Reaction TimeTypically 1-4 hoursSpontaneous reaction

Conjugation Strategies for Attachment to Peptides and Proteins for Targeted Delivery

The conjugation of this compound to peptides and proteins is a key strategy for developing targeted radiopharmaceuticals. nih.gov These biomolecules can act as vectors, directing the radiolabeled chelator to specific receptors or markers on diseased cells, such as tumors. nih.govresearchgate.net The click chemistry approach allows for site-specific modification of the peptide or protein, which is crucial for preserving its biological activity.

To achieve this, the peptide or protein must first be functionalized with an azide group. This can be accomplished by incorporating an azide-bearing unnatural amino acid during solid-phase peptide synthesis or by chemically modifying natural amino acid residues, such as lysine, with an azide-containing reagent. Once the azide is in place, the CuAAC reaction with this compound can proceed under mild conditions to yield the desired bioconjugate.

Detailed Research Findings:

Studies have shown the successful conjugation of NOTA chelators to bombesin (B8815690) analogues, which are peptides that target the gastrin-releasing peptide receptor (GRPR) often overexpressed in prostate and breast cancers. nih.govresearchgate.netmdpi.comnih.gov Similarly, antimicrobial peptides have been conjugated with chelators for imaging bacterial infections. vulcanchem.com These studies demonstrate that the resulting radiolabeled peptide conjugates retain high receptor affinity and specificity, leading to high tumor uptake and clear imaging in preclinical models. researchgate.net

Targeting Peptide/ProteinTarget Receptor/CellApplicationConjugation Method
Bombesin AnalogueGastrin-Releasing Peptide Receptor (GRPR)Prostate and Breast Cancer ImagingCuAAC
Antimicrobial Peptide (e.g., Ubicidin fragment)Bacterial cellsInfection ImagingCuAAC
RGD PeptideIntegrin αvβ3Angiogenesis ImagingCuAAC or SPAAC

Functionalization of Nanoparticles and Other Biomaterials with this compound

The surface functionalization of nanoparticles and other biomaterials with this compound opens up possibilities for creating multimodal imaging agents and therapeutic delivery systems. semanticscholar.orgmdpi.comqub.ac.uk Nanoparticles, such as gold nanoparticles or liposomes, can be engineered to carry a payload of drugs or imaging agents, and the addition of a radiolabeled chelator allows for their tracking in vivo using nuclear imaging techniques like PET or SPECT.

The process typically involves first modifying the nanoparticle surface with azide groups. For example, azide-terminated polymers like azide-PEG can be used to coat the nanoparticles. Subsequently, this compound can be attached to the surface via the CuAAC reaction. This method provides a high density of chelators on the nanoparticle surface, leading to a strong signal for imaging.

Detailed Research Findings:

While direct examples of this compound conjugated to nanoparticles are not readily found in the literature, the principle of using click chemistry for this purpose is well-established. qub.ac.uk Research has demonstrated the successful functionalization of various nanoparticles with chelators for radiolabeling. mdpi.com These studies show that the resulting radiolabeled nanoparticles are stable and can be used for in vivo imaging and biodistribution studies. The versatility of this approach allows for the creation of complex nanoconstructs with multiple functionalities for theranostic applications.

Nanoparticle/BiomaterialSurface ModificationConjugation MethodPotential Application
Gold NanoparticlesThiol-PEG-AzideCuAACMultimodal Imaging (e.g., CT/PET)
LiposomesAzide-functionalized lipidsCuAACDrug Delivery Tracking
Polymeric MicellesAzide-containing block copolymersCuAACTargeted Radiopharmaceutical Delivery

Preclinical Evaluation of Propargylthioureidobenzyl Nota Based Molecular Probes

In Vitro Biological Assessment

Detailed in vitro studies are crucial to characterize a molecular probe before advancing to animal models. However, no specific data could be retrieved for Propargylthioureidobenzyl NOTA in the following areas:

Serum Stability of Radiometal-Propargylthioureidobenzyl NOTA Conjugates

Information regarding the stability of radiometal complexes of this compound in human or animal serum over time is not available. Such studies are essential to ensure the radiolabel remains intact in vivo and does not dissociate from the chelator, which could lead to inaccurate imaging data and unwanted radiation exposure to non-target tissues.

Cellular Binding Affinity and Specificity Studies (e.g., PSMA binding)

There are no published studies detailing the binding affinity (e.g., IC₅₀ or Kᵢ values) of this compound conjugated to a targeting moiety, such as a PSMA inhibitor, for its designated biological target. Specificity studies, typically conducted using cell lines with and without the target receptor, are also absent from the available literature.

Cellular Internalization and Retention Studies

Data on the rate and extent to which target cells internalize this compound-based probes after binding, and how long the radioactivity is retained within the cells, could not be found. These parameters are critical for assessing the potential therapeutic efficacy of corresponding radiolabeled agents and for optimizing imaging protocols.

In Vivo Animal Model Studies

Preclinical animal studies are necessary to understand the behavior of a new molecular probe in a living organism. For this compound, there is a lack of published data in this area.

Biodistribution Profiles of Radiometal-Propargylthioureidobenzyl NOTA Probes

No quantitative biodistribution data, typically presented as the percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection, have been published for radiolabeled this compound probes in animal models. This information is vital for assessing tumor uptake and clearance from non-target organs like the kidneys, liver, and spleen.

Influence of Conjugate Structure on In Vivo Pharmacokinetics and Clearance Pathways

The structure of the biomolecule attached to the this compound core plays a pivotal role in determining the in vivo pharmacokinetics and clearance mechanisms of the resulting molecular probes. Research has shown that variations in the conjugated peptide or protein, including its size, charge, and receptor affinity, directly impact how the probe is absorbed, distributed, metabolized, and ultimately excreted.

A primary clearance pathway for many NOTA-based peptide conjugates is through the renal system. This is particularly evident for smaller peptide conjugates which, after intravenous administration, are typically filtered by the kidneys and excreted in the urine. For instance, studies on various 68Ga-labeled RGD peptides, which target integrin receptors, have consistently shown rapid blood clearance with primary elimination via the kidneys nih.govacs.org. This rapid clearance from non-target tissues is advantageous for imaging applications as it leads to lower background signal and improved tumor-to-organ ratios.

However, the specific composition of the conjugate can modulate the extent of renal uptake and clearance. A comparative study of 68Ga-NOTA-RGD and 68Ga-PCTA-RGD, another chelator-peptide conjugate, revealed that while both cleared quickly from the blood and muscle, the NOTA-RGD conjugate exhibited significantly higher kidney uptake at 2 hours post-injection acs.orgnih.govresearchgate.net. This suggests that even subtle changes to the chelator portion of the molecule can influence renal handling.

The introduction of different linkers between the NOTA chelator and the targeting peptide has also been shown to affect biodistribution. In a study comparing three 68Ga-labeled NOTA-RM26 peptide conjugates with different linkers (oET, oMA, and mMA) targeting the gastrin-releasing peptide receptor (GRPR), all three probes demonstrated rapid whole-body clearance nih.gov. However, the use of more lipophilic and rigid linkers resulted in increased retention in certain tissues, potentially due to off-target interactions nih.gov. When compared to a more hydrophilic PEGylated analog, [68Ga]Ga-NOTA-PEG2-RM26, the novel peptides with hydrophobic turns showed a twofold increase in tumor activity accumulation at 2 hours post-injection, despite similar blood concentrations nih.gov. This highlights the delicate balance between linker chemistry, tumor targeting, and off-target accumulation.

The type of targeting biomolecule itself has a profound effect on pharmacokinetics. When this compound is conjugated to larger proteins, such as Affibody molecules, the clearance profile can be altered. A direct in vivo comparison between an 111In-labeled NOTA-Affibody conjugate and its DOTA counterpart demonstrated that while both achieved similar radioactivity uptake in tumors, the NOTA conjugate provided better tumor-to-organ ratios due to more efficient clearance from normal tissues nih.gov. This underscores the favorable clearance properties imparted by the NOTA chelator even when attached to a larger targeting scaffold.

Furthermore, the creation of heterodimeric peptides, such as 68Ga-NOTA-RGD-BBN, which targets both integrin and GRPR, demonstrates how combining different targeting moieties influences in vivo kinetics. The differences in charge, molecular size, hydrophilicity, and metabolic stability between this dual-receptor targeting agent and its single-receptor counterparts can lead to altered cellular uptake and biodistribution profiles researchgate.net.

Probe ConjugateModelKey Findings on Pharmacokinetics and Clearance
68Ga-NOTA-oET-RM26BALB/c nu/nu mice with human PC-3 xenograftsRapid whole-body clearance. Increased tissue activity retention compared to PEGylated analog due to more lipophilic linker.
68Ga-NOTA-oMA-RM26BALB/c nu/nu mice with human PC-3 xenograftsRapid whole-body clearance. Showed the highest specific binding to GRPR in vitro.
68Ga-NOTA-mMA-RM26BALB/c nu/nu mice with human PC-3 xenograftsRapid whole-body clearance. Increased tissue activity retention compared to PEGylated analog.
68Ga-NOTA-PEG2-RM26BALB/c nu/nu mice with human PC-3 xenograftsFaster whole-body clearance compared to conjugates with hydrophobic linkers. Lower tumor uptake.
68Ga-NOTA-RGDMice with HT-29 colorectal tumor xenograftsRapid clearance from blood and muscle. Predominant uptake in kidney, liver, and tumor. Higher kidney uptake compared to 68Ga-PCTA-RGD.
111In-MMA-NOTA-Cys(61)-ZHER2:2395 (Affibody)Mice with prostate cancer DU-145 xenograftsEqual tumor uptake to DOTA analog, but better tumor-to-organ ratios due to more efficient clearance from normal tissues.
68Ga-NOTA-PEG-RGDN/ARapid blood clearance. Primary excretion through kidneys and liver.

Advanced Research and Future Directions for Propargylthioureidobenzyl Nota

Development of Novel Propargylthioureidobenzyl NOTA Derivatives for Enhanced Properties

The core structure of this compound offers multiple sites for chemical modification to create derivatives with superior performance. Research efforts are focused on synthesizing new analogues to optimize in vivo pharmacokinetics, improve targeting affinity, and enhance the stability of the final radiolabeled conjugate.

Key strategies for developing novel derivatives include:

Linker Modification: The propargylthioureidobenzyl linker itself can be altered. Introducing polyethylene (B3416737) glycol (PEG) chains of varying lengths, for example, can improve the solubility and blood circulation time of the resulting radiotracer, potentially reducing non-specific uptake in organs like the liver and kidneys.

Backbone Substitution: Modifications can be made directly to the carbon backbone of the 1,4,7-triazacyclononane (B1209588) ring (C-site modification). nih.govresearchgate.net While synthetically challenging, this approach can fine-tune the rigidity and coordination properties of the chelator.

The goal of these modifications is to create a portfolio of NOTA-based chelators tailored for specific applications, moving beyond a one-size-fits-all approach.

Exploration of Alternative Radiolabeling Strategies for this compound

The standard radiolabeling strategy for this compound involves a two-step process: conjugation to a targeting biomolecule via the propargyl group's click chemistry reaction, followed by chelation of a radiometal. However, researchers are actively exploring alternative workflows and radionuclides to increase efficiency and expand possibilities.

Alternative strategies under investigation include:

Pre-labeling vs. Post-labeling Conjugation: A significant area of exploration is the order of operations. The standard "post-labeling conjugation" involves radiolabeling the fully formed biomolecule-chelator conjugate. An alternative is "pre-labeling conjugation," where the this compound is first radiolabeled with the desired metal, and the resulting radioactive complex is then "clicked" onto the targeting molecule. This approach can be advantageous when the targeting biomolecule is sensitive to the conditions required for radiolabeling.

Expanding the Palette of Radionuclides: While the NOTA chelator is exceptionally well-suited for Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu), its utility with other diagnostic radionuclides is a key area of research. The stability and labeling efficiency of the NOTA core with other PET emitters, such as Scandium-44 (⁴⁴Sc), are being evaluated to provide more options for radiopharmaceutical development.

"Click-to-Chelate" Variations: An innovative approach involves using the click chemistry reaction not just for conjugation but to actually form part of the chelation sphere. In this strategy, the triazole ring formed during the reaction participates in coordinating the radiometal, potentially enhancing the stability of the resulting complex.

These alternative strategies aim to provide greater flexibility and efficiency in the synthesis of radiotracers, making them more adaptable to a wider range of biomolecules and radionuclides.

Integration of this compound into Multi-Modal Imaging Techniques

To gain a more comprehensive understanding of biological processes, there is a growing trend toward multi-modal imaging, which combines the strengths of different imaging technologies. This compound is a prime candidate for integration into dual-modality or multi-modal imaging probes, primarily by combining the high sensitivity of PET with the high-resolution anatomical detail of Magnetic Resonance Imaging (MRI) or the capabilities of optical imaging.

Methods for creating multi-modal probes include:

PET/MRI Agents: A derivative of this compound could be conjugated to nano-structures, such as superparamagnetic iron oxide nanoparticles (SPIOs). nih.govresearchgate.net The NOTA moiety would chelate a PET isotope (e.g., ⁶⁴Cu), while the iron oxide core would provide contrast for MRI. researchgate.net This creates a single injectable agent that is visible by both scanners, allowing for perfectly co-registered functional and anatomical images. nih.gov

PET/Optical Agents: For preclinical research, particularly in cell tracking and biodistribution studies, a fluorescent dye can be attached to the this compound structure. This allows for initial evaluation using fluorescence imaging before moving to more complex PET studies. The benzyl (B1604629) ring of the linker provides a potential site for the attachment of such optical reporters.

The development of these hybrid probes enables researchers to visualize biological events from the whole-body level down to the cellular level, providing a more complete picture than any single modality could alone. mdpi.com

Potential for Preclinical Theranostic Applications of this compound Derivatives

Theranostics represents a paradigm shift in medicine, combining diagnosis and therapy into a single platform. novartis.com This is often achieved using a "matched pair" of radionuclides from the same element or with similar chemical properties—one for imaging (e.g., a positron emitter) and one for therapy (e.g., an alpha or beta emitter). thno.org

The application of this compound in theranostics presents both opportunities and challenges:

Diagnostic Partner: Radiolabeled with ⁶⁸Ga or ⁶⁴Cu, a this compound-conjugated targeting agent can be used to perform a PET scan. This scan can confirm that the target is present, determine the location and extent of disease, and quantify uptake, thereby identifying patients who are most likely to benefit from a targeted therapy.

Therapeutic Challenge and Derivative Development: A major challenge is that the NOTA macrocycle, while ideal for smaller ions like Ga³⁺, is not considered optimal for larger, commonly used therapeutic radiometals like Lutetium-177 (¹⁷⁷Lu). unirioja.es DOTA is often the preferred chelator for ¹⁷⁷Lu. unirioja.es This has spurred research into developing novel NOTA derivatives or hybrid chelators that can stably bind both diagnostic and therapeutic radionuclides. For instance, new chelators like NO2A-AHM are being designed to accommodate both Al-¹⁸F for PET and ¹⁷⁷Lu for therapy. unirioja.es Future work on this compound derivatives will likely focus on creating such versatile chelators that maintain the convenient click functionality while expanding their capacity to securely hold therapeutic radiometals like ¹⁷⁷Lu, Copper-67 (⁶⁷Cu), or the alpha-emitter Actinium-225 (²²⁵Ac). thno.org

The ultimate goal is to use the same targeting molecule, conjugated to a versatile chelator, for both initial PET imaging and subsequent targeted radionuclide therapy, embodying the principle of personalized medicine. researchgate.net

Computational Design and Optimization of Next-Generation NOTA-Based Chelators

The design of new and improved chelators is increasingly being driven by computational chemistry. Techniques like Density Functional Theory (DFT) allow researchers to model and predict the behavior of chelators at the atomic level before undertaking complex and costly synthesis. nih.govukzn.ac.za

Computational approaches are being applied to:

Predict Chelation Stability: DFT calculations can accurately predict the binding energies and thermodynamic stability of NOTA and its derivatives with various radiometals. nih.gov Studies have used these methods to confirm the high stability of the NOTA-Ga³⁺ complex, providing a theoretical foundation for its successful use in ⁶⁸Ga-PET imaging. nih.gov

Screen New Radionuclides: Before attempting wet-lab experiments, computational models can be used to screen the compatibility of the NOTA core with a wide range of potential diagnostic and therapeutic radionuclides, identifying promising candidates for further investigation.

Guide Derivative Synthesis: By simulating how structural modifications—such as adding new functional groups or altering the linker—affect the chelator's geometry and electronic properties, computational design helps guide the synthesis of next-generation chelators with enhanced stability or faster labeling kinetics. unirioja.es

Optimize for Theranostics: Computational modeling is particularly valuable in designing the hybrid chelators needed for theranostics. By simulating the coordination of both a small diagnostic ion and a larger therapeutic ion within the same chelator, scientists can design novel structures that provide high stability for both, overcoming the limitations of existing single-purpose chelators. unirioja.es

This in silico approach accelerates the development cycle, reduces reliance on trial-and-error synthesis, and enables the rational design of optimized NOTA-based chelators for advanced radiopharmaceutical applications.

Q & A

Q. How to address variability in in vivo targeting efficiency of this compound-based probes across animal models?

  • Methodology : Standardize models (e.g., tumor xenograft size, route of administration). Use longitudinal imaging (PET/SPECT) to track probe distribution. Perform power analysis to determine sample sizes and include blocking factors (e.g., age, sex) in ANOVA designs .

Methodological Notes

  • Data Validation : Cross-validate findings using orthogonal techniques (e.g., ICP-MS + radiometric assays for metal binding) .
  • Statistical Rigor : Predefine significance thresholds (α=0.05) and adjust for multiple testing using false discovery rate control .
  • Reproducibility : Adhere to NIH preclinical guidelines for experimental reporting (e.g., detailed protocols, raw data availability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.